molecular formula C54H50N4O5 B13719427 ROX DBCO, 5-isomer

ROX DBCO, 5-isomer

Cat. No.: B13719427
M. Wt: 835.0 g/mol
InChI Key: UGNFZBOWTJKONJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROX DBCO, 5-isomer involves the conjugation of rhodamine X with dibenzocyclooctyne. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure good solubility of the reactants. The reaction is carried out under mild conditions to preserve the integrity of the strained alkyne bond in DBCO .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ROX DBCO, 5-isomer primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The primary reagent used in reactions involving this compound is an azide-containing compound. The reaction conditions are typically mild, often carried out at room temperature in organic solvents like DMF or DMSO .

Major Products

The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These products retain the fluorescent properties of the rhodamine dye, making them useful for various labeling applications .

Mechanism of Action

The mechanism of action of ROX DBCO, 5-isomer involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The strained alkyne bond in DBCO reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules in complex biological environments .

Properties

Molecular Formula

C54H50N4O5

Molecular Weight

835.0 g/mol

IUPAC Name

5-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62)

InChI Key

UGNFZBOWTJKONJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCCCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19)C(=O)[O-])CCC7

Origin of Product

United States

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